molecular formula C14H14N2O3S B11164328 2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide

2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B11164328
M. Wt: 290.34 g/mol
InChI Key: GQEKKOZDZUZQHA-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a benzenesulfonyl group attached to an acetamide moiety, with a 4-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(4-methylpyridin-2-yl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The 4-methylpyridin-2-yl group can enhance binding affinity and specificity through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpyridin-2-yl)acetamide: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.

    Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl compounds but lacks the acetamide moiety.

    N-(4-Methylpyridin-2-yl)acetamide: Similar structure but without the benzenesulfonyl group, leading to different chemical properties.

Uniqueness

2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of both the benzenesulfonyl and 4-methylpyridin-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H14N2O3S/c1-11-7-8-15-13(9-11)16-14(17)10-20(18,19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

GQEKKOZDZUZQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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